N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form an intermediate, which is then reacted with cyclopropanecarboxamide . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides.
Esterification: The compound can react with alcohols to form esters.
Common reagents used in these reactions include bases like sodium carbonate and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide can be compared with other 1,3,5-triazine derivatives such as:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits antimicrobial activity but has a different substitution pattern on the triazine ring.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its significant antimicrobial activity against Staphylococcus aureus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Morpholino Group : Enhances solubility and bioavailability.
- Triazine Moiety : Known for diverse biological activities, particularly in oncology.
- Cyclopropanecarboxamide : Affects the compound's interaction with biological targets.
The molecular formula is C12H16N4O3 with a molecular weight of approximately 284.30 g/mol. The presence of these functional groups suggests potential interactions with various biological pathways.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Triazine Derivative : Utilizing known precursors in organic synthesis.
- Formation of Cyclopropane Ring : Via cyclopropanation reactions.
- Amidation Reaction : To introduce the carboxamide functionality.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Research indicates that compounds with triazine structures exhibit significant antitumor properties. The proposed mechanisms include:
- Inhibition of DNA Synthesis : By interfering with the replication processes in rapidly dividing cancer cells.
- Modulation of Kinase Activity : Specifically targeting TGF-β type I receptor kinase, which plays a role in tumor progression and fibrosis .
Biological Activity
This compound has shown promising biological activities in various studies:
Antitumor Activity
Several studies have demonstrated its efficacy against different cancer cell lines:
- IC50 Values : The compound exhibited low nanomolar IC50 values in kinase assays, indicating potent inhibition of target kinases involved in tumor growth .
Selectivity and Bioavailability
The compound has been noted for its selectivity towards specific kinases with favorable pharmacokinetic profiles:
- Oral Bioavailability : Studies suggest significant systemic exposure when administered orally, making it a candidate for further development as an oral therapeutic agent .
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-20-13-16-10(8-14-11(19)9-2-3-9)15-12(17-13)18-4-6-21-7-5-18/h9H,2-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLGHDIENUZUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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